3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9664330
InChI: InChI=1S/C19H16FN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3
SMILES: CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F
Molecular Formula: C19H16FN5
Molecular Weight: 333.4 g/mol

3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC9664330

Molecular Formula: C19H16FN5

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine -

Molecular Formula C19H16FN5
Molecular Weight 333.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C19H16FN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3
Standard InChI Key OOBSUKOSXLVKFO-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F
Canonical SMILES CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)F

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Configuration

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic system with a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 6–9) . Key structural features include:

  • Position 3: A 4-fluorophenyl group, which enhances hydrophobic interactions with mycobacterial ATP synthase .

  • Position 5: A methyl substituent, optimizing steric compatibility within the enzyme’s binding pocket .

  • Position 7: An N-(pyridin-3-ylmethyl)amine side chain, critical for hydrogen bonding and π-stacking interactions.

The molecular formula is C₁₉H₁₆FN₅, with a molecular weight of 333.4 g/mol. X-ray crystallography of analogous compounds confirms the tautomeric form with a carbonyl group at position 7, critical for target engagement .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₆FN₅
Molecular Weight333.4 g/mol
logP (Calculated)3.2 ± 0.3
Aqueous Solubility12 µM (pH 7.4)
Topological Polar SA68 Ų

Synthesis and Structural Characterization

Synthetic Route

The synthesis involves a multi-step sequence starting from commercially available β-ketoesters and aminopyrazoles :

  • Cyclocondensation: Reaction of 4-fluorophenyl-substituted aminopyrazole (8a) with ethyl benzoylacetate forms the pyrazolo[1,5-a]pyrimidin-7(4H)-one core (9a) .

  • Chlorination: Treatment with POCl₃ converts the 7-keto group to a chloride (10a) .

  • Amination: Nucleophilic substitution with pyridin-3-ylmethylamine yields the final compound .

Key Reaction:

9a (R = 4-F-phenyl)+POCl310apyridin-3-ylmethylamineTarget Compound\text{9a (R = 4-F-phenyl)} + \text{POCl}_3 \rightarrow \text{10a} \xrightarrow{\text{pyridin-3-ylmethylamine}} \text{Target Compound}

Structural Validation

Single-crystal X-ray diffraction of related analogs (e.g., 4a) confirmed the dominance of the 7-keto tautomer, with a C═O bond length of 1.23 Å, consistent with sp² hybridization . NMR and mass spectrometry further validate the structure:

  • ¹H NMR: δ 7.73 (d, J = 8.4 Hz, 2H, aromatic), 5.92 (s, 1H, pyrimidine-H) .

  • LRMS (ESI): m/z 333 [M + H]⁺.

Biological Activity and Mechanism of Action

Antimycobacterial Efficacy

The compound demonstrates potent activity against M.tb H37Rv:

  • MIC (MABA): 0.2 µg/mL .

  • MIC (LORA): 0.4 µg/mL .
    In a murine acute TB model, a 3-log reduction in lung CFU was observed at 50 mg/kg/day .

Target Engagement

Mechanistic studies implicate inhibition of mycobacterial ATP synthase, disrupting oxidative phosphorylation . The 4-fluorophenyl group enhances binding to the F₀ subunit, while the pyridylmethylamine side chain stabilizes interactions with the F₁ domain .

Table 2: Biological Activity Profile

AssayResultSource
M.tb MIC (MABA)0.2 µg/mL
M.tb MIC (LORA)0.4 µg/mL
hERG IC₅₀>30 µM
Mouse Liver Microsomal Stability (t₁/₂)45 min

Structure-Activity Relationship (SAR) Analysis

Position 3 Modifications

  • 4-Fluorophenyl: Optimal for activity (MIC = 0.2 µg/mL) .

  • 4-Methoxyphenyl: Reduced potency (MIC = 1.5 µg/mL), likely due to metabolic oxidation .

  • Ortho-Substituents: Inactive, suggesting steric hindrance .

Position 5 Substituents

  • Methyl: Balances lipophilicity and steric bulk (logP = 3.2) .

  • Phenyl: Retains activity (MIC = 0.5 µg/mL) but increases logP (4.1) .

Position 7 Side Chain

  • Pyridin-3-ylmethylamine: Superior to 2-pyridyl or 4-pyridyl analogs, likely due to optimized hydrogen bonding.

  • Alkyl Chains: Reduced activity (MIC >2 µg/mL for n-pentyl) .

ParameterValueSource
Plasma Protein Binding89%
Oral Bioavailability (Mouse)42%
Vd (L/kg)2.1

Applications in Drug Development

Tuberculosis Therapy

The compound’s potency and safety profile position it as a lead candidate for multidrug-resistant TB. Synergy studies with bedaquiline show additive effects, reducing MIC to 0.05 µg/mL .

Future Directions

Optimization Strategies

  • Solubility Enhancement: Prodrug approaches (e.g., phosphate esters).

  • Resistance Mitigation: Co-dosing with efflux pump inhibitors .

Clinical Translation

Phase I trials are warranted to assess safety in humans, with particular focus on CNS penetration and QT interval effects.

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